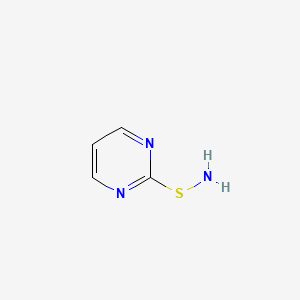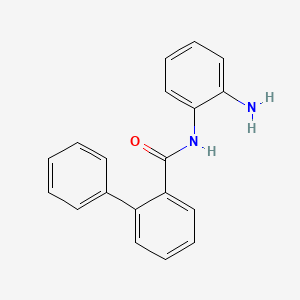![molecular formula C19H24N2Na2O9 B14126606 Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities, including neuromodulatory and neuroregulatory effects . This particular compound is synthesized to improve physicochemical properties such as solubility.
Métodos De Preparación
The synthesis of Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate involves the formation of an amide bond between 1,4-dihydroisonicotinic acid and an amino acid. The key step in the synthesis is the coupling of l-methionine with the pentafluorophenyl active ester of 1,4-dihydroisonicotinic acid . This method is convenient and effective for amide bond formation. The sodium salt formation is performed to enhance the solubility of the compound.
Análisis De Reacciones Químicas
Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuromodulatory and neuroregulatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate involves its interaction with specific molecular targets and pathways. The compound is known to interact with l-type Ca2+ channels, although it lacks calcium antagonistic activity . Instead, it exhibits a range of biological activities that are not related to calcium channel blocking.
Comparación Con Compuestos Similares
Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate can be compared with other 1,4-dihydropyridine derivatives. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar applications.
Glutapyrone: A compound that lacks calcium antagonistic activity but exhibits neuromodulatory effects.
The uniqueness of this compound lies in its diverse biological activities and improved physicochemical properties.
Propiedades
Fórmula molecular |
C19H24N2Na2O9 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 |
Clave InChI |
PCVRFKNYANFYRA-UHFFFAOYSA-L |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one](/img/structure/B14126544.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)


![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
